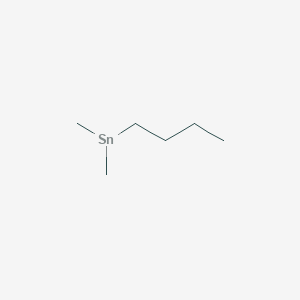

Dimethylbutyltin

Descripción

Dimethylbutyltin (hypothetical formula: Sn(CH₃)₂(C₄Hₙ)) is an organotin compound featuring two methyl groups and one butyl group bonded to a central tin atom. Organotin compounds are widely used as stabilizers, catalysts, and biocides, with their toxicity and reactivity heavily influenced by alkyl substituents . This article compares dimethylbutyltin’s hypothetical properties with those of dimethyltin, dibutyltin, and other analogs based on available data.

Propiedades

Fórmula molecular |

C6H15Sn |

|---|---|

Peso molecular |

205.89 g/mol |

InChI |

InChI=1S/C4H9.2CH3.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;2*1H3; |

Clave InChI |

JDGIIPUXQCHJKH-UHFFFAOYSA-N |

SMILES canónico |

CCCC[Sn](C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethylbutyltin can be synthesized through several methods, including the reaction of butyltin trichloride with methylmagnesium bromide or methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction scheme is as follows:

Butyltin trichloride+2Methylmagnesium bromide→Dimethylbutyltin+2Magnesium chloride

Industrial Production Methods

Industrial production of dimethylbutyltin often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

Dimethylbutyltin undergoes various chemical reactions, including:

Oxidation: Dimethylbutyltin can be oxidized to form organotin oxides.

Reduction: It can be reduced to lower oxidation states of tin.

Substitution: The methyl or butyl groups can be substituted with other organic groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.

Aplicaciones Científicas De Investigación

Dimethylbutyltin has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Biology: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Studies are investigating its use in drug delivery systems and as a potential anticancer agent.

Industry: Dimethylbutyltin is used in the production of heat-stabilized plastics and as a stabilizer in PVC manufacturing.

Mecanismo De Acción

The mechanism by which dimethylbutyltin exerts its effects varies depending on the application:

Catalysis: In catalytic reactions, dimethylbutyltin acts as a Lewis acid, facilitating the formation of reactive intermediates.

Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.

Drug Delivery: It can form complexes with drugs, enhancing their solubility and bioavailability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Toxicological Profiles

- Dibutyltin (DBT): Causes mitochondrial dysfunction in mice and guinea pigs, impairing hepatic respiration and inducing hepatotoxicity at doses as low as 5 mg/kg .

- Dimethyltin (DMT): Limited toxicological data in the evidence, but methyl-substituted tins are generally less toxic than butyl analogs due to shorter chain length and faster metabolic clearance .

Key Research Findings

Mitochondrial Toxicity (Dibutyltin vs. Dimethyltin)

- Dibutyltin: Inhibits mitochondrial Complex II and IV in mice, leading to ATP depletion and oxidative stress .

- Dimethyltin: No direct evidence in the provided materials, but trimethyltin (TMT) is neurotoxic, suggesting methyl groups alone can confer toxicity .

Chemical Stability and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.